![molecular formula C22H20ClN5O2 B2509306 8-(2-cloroetil)-1,7-dimetil-3-(1-naftilmetil)-1H-imidazo[2,1-f]purin-2,4(3H,8H)-diona CAS No. 919012-66-1](/img/no-structure.png)
8-(2-cloroetil)-1,7-dimetil-3-(1-naftilmetil)-1H-imidazo[2,1-f]purin-2,4(3H,8H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-(2-chloroethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. It contains a naphthalene group, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The molecule also contains an imidazo[2,1-f]purine group, which is a type of purine. Purines are biologically significant and are found in many natural substances, including DNA and RNA .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. Without specific literature or experimental data, it’s challenging to propose a detailed synthesis route .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name, but without experimental data like X-ray crystallography or NMR spectroscopy, it’s difficult to confirm the exact structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The chloroethyl group might be susceptible to nucleophilic substitution reactions, while the imidazo[2,1-f]purine group might participate in various types of reactions typical for purines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a naphthalene group might make the compound relatively nonpolar and insoluble in water .Aplicaciones Científicas De Investigación
- La síntesis de este compuesto implica la esterificación del grupo carboxilo en naproxeno (un fármaco antiinflamatorio no esteroideo) con el grupo hidroxilo en 1-naftilmetanol. El profármaco resultante tiene como objetivo modificar las propiedades fisicoquímicas del naproxeno, lo que podría reducir la irritación gástrica .
- Asiprin, un derivado de este compuesto, ha sido investigado por su potencial en la prevención del cáncer colorrectal. Las estrategias de quimioprevención de precisión son prometedoras, y compuestos como este podrían desempeñar un papel en las terapias contra el cáncer dirigidas .
- El 1-(benzamido(dietoxifosforil)metil)-1H-1,2,3-triazol-4-carboxilato de 2-naftilo, sintetizado a través de una reacción de cicloadición de alquino-azida catalizada por cobre(I) (CuAAC), demuestra una alta regioselectividad y un excelente rendimiento. Estos compuestos son valiosos en química medicinal y desarrollo de fármacos .
- Se han diseñado nuevos derivados basados en 9,10-di(2-naftil)antracena (ADN) para diodos emisores de luz orgánica fluorescentes azules (OLED). Estos materiales exhiben propiedades ópticas prometedoras y podrían mejorar las tecnologías de visualización .
- Se ha determinado la estructura cristalina del 2-(6-metoxinaftil-2-il)propanoato de 1-naftilmetil. Cristaliza en un grupo espacial ortorrómbico, proporcionando información sobre su disposición molecular y empaque .
Desarrollo de Profármacos
Quimioprevención e Investigación del Cáncer
Síntesis de Triazoles
Materiales Fluorescentes para OLED
Cristalografía y Estudios Estructurales
Mecanismo De Acción
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(2-chloroethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the reaction of 2-chloroethylamine with 1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in the presence of a suitable solvent and catalyst. The reaction is expected to yield the desired compound as the final product.", "Starting Materials": [ "2-chloroethylamine", "1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" ], "Reaction": [ "Step 1: Dissolve 1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (1.0 g) in a suitable solvent (e.g. dichloromethane) and add 2-chloroethylamine (1.2 g) to the reaction mixture.", "Step 2: Add a suitable catalyst (e.g. triethylamine) to the reaction mixture and stir the mixture at room temperature for 24 hours.", "Step 3: After completion of the reaction, extract the product with a suitable solvent (e.g. ethyl acetate) and dry the organic layer over anhydrous sodium sulfate.", "Step 4: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a suitable eluent (e.g. hexane/ethyl acetate) to obtain the desired compound as a white solid." ] } | |
Número CAS |
919012-66-1 |
Fórmula molecular |
C22H20ClN5O2 |
Peso molecular |
421.89 |
Nombre IUPAC |
6-(2-chloroethyl)-4,7-dimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H20ClN5O2/c1-14-12-27-18-19(24-21(27)26(14)11-10-23)25(2)22(30)28(20(18)29)13-16-8-5-7-15-6-3-4-9-17(15)16/h3-9,12H,10-11,13H2,1-2H3 |
Clave InChI |
JTWIVHQSMUNSCK-UHFFFAOYSA-N |
SMILES |
CC1=CN2C3=C(N=C2N1CCCl)N(C(=O)N(C3=O)CC4=CC=CC5=CC=CC=C54)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



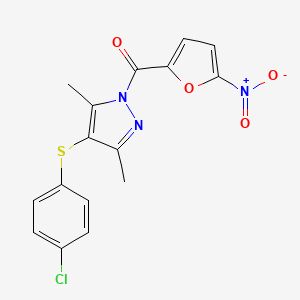
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methyl-3-nitrobenzoate](/img/structure/B2509228.png)
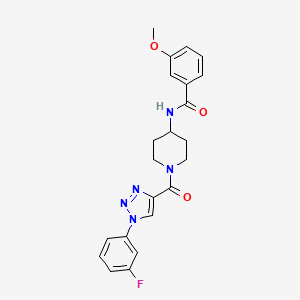
![ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2509230.png)
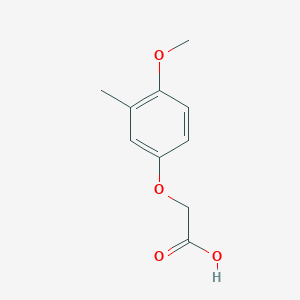
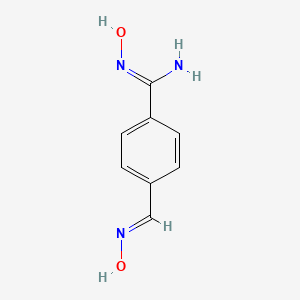
![2-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2509236.png)
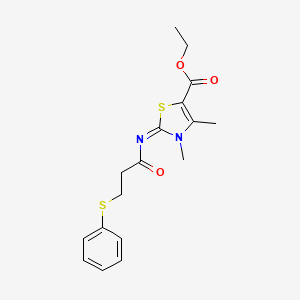
![(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-(2-methoxyphenyl)methanone](/img/structure/B2509239.png)
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclohexanecarboxamide](/img/structure/B2509240.png)
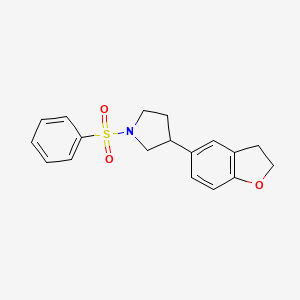
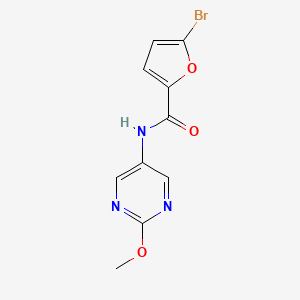
![7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2509243.png)